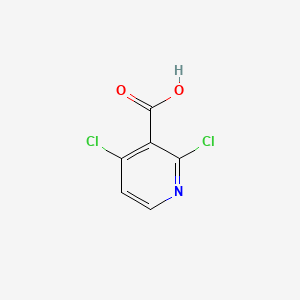

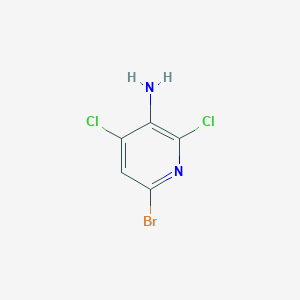

3-Amino-6-bromo-2,4-dichloropyridine

Übersicht

Beschreibung

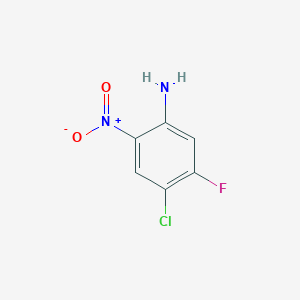

3-Amino-6-bromo-2,4-dichloropyridine is an organic chemical compound that belongs to the pyridine family . It has a molecular weight of 241.9 .

Molecular Structure Analysis

The molecular structure of 3-Amino-6-bromo-2,4-dichloropyridine has been optimized using various theoretical methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis

3-Amino-6-bromo-2,4-dichloropyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Selective Amination and Functionalization

Selective Amination of Polyhalopyridines The amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, using a palladium-Xantphos complex, demonstrates a process to selectively produce amino derivatives of pyridine, a structure closely related to 3-Amino-6-bromo-2,4-dichloropyridine. This method offers a high yield and excellent chemoselectivity, making it a significant strategy for selective functionalization in organic synthesis (Ji, Li, & Bunnelle, 2003).

Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines The study on palladium-catalyzed heteroarylation of adamantylalkyl amines with dihalogenopyridines explores the influence of different substituents and the steric hindrances they pose. The results demonstrate the nuanced effects of halogen atoms and their positions in the pyridine ring, offering insights into the specificity of substitution reactions and potential pathways for functionalizing compounds like 3-Amino-6-bromo-2,4-dichloropyridine (Abel et al., 2017).

Strategies for Selective Functionalization of Dichloropyridines This research delves into the selective functionalization of dichloropyridines, highlighting the regioselectivity of the reactions based on the choice of reagents. The findings underscore the potential for selective modification of molecules similar to 3-Amino-6-bromo-2,4-dichloropyridine, depending on the halogen positions and the reagents used, which can significantly influence the outcome of the functionalization process (Marzi, Bigi, & Schlosser, 2001).

Synthesis of Derivatives and Complex Molecules

Silyl‐Mediated Halogen/Halogen Displacement in Pyridines The study on silyl‐mediated halogen/halogen displacement in pyridines and other heterocycles, including 2,4-dichloropyridine, presents a method for halogen exchange. This methodology provides a pathway for the modification and synthesis of complex molecules, potentially applicable for derivatives of 3-Amino-6-bromo-2,4-dichloropyridine (Schlosser & Cottet, 2002).

Amination of Dibromopyridines with Potassium Amide This research focuses on the amination of dibromopyridines using potassium amide, leading to the formation of diaminopyridines. The study highlights the mechanisms and products of these reactions, offering insights into the synthesis of amino-substituted pyridines, potentially relevant for compounds like 3-Amino-6-bromo-2,4-dichloropyridine (Streef & Hertog, 2010).

Safety And Hazards

3-Amino-6-bromo-2,4-dichloropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2,4-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVXSHYBWKOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445437 | |

| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromo-2,4-dichloropyridine | |

CAS RN |

237435-16-4 | |

| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)